![molecular formula C19H20BrFN2O2 B176954 [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone CAS No. 5997-38-6](/img/structure/B176954.png)
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone, also known as BFPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFPFM is a piperazine derivative and is classified as a psychoactive drug. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is not fully understood, but it is thought to involve the modulation of dopamine and serotonin neurotransmission. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. This may explain the compound's psychoactive effects and its potential therapeutic applications.
Biochemical And Physiological Effects
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has a range of biochemical and physiological effects. In addition to its effects on dopamine and serotonin neurotransmission, [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to have antinociceptive effects, meaning it can reduce pain sensitivity. These effects make [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for researchers studying the mechanisms of anxiety, depression, and pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments is its high selectivity for the dopamine D2 receptor. This allows researchers to study the specific role of dopamine in various neurological disorders. However, one limitation of using [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
Future Directions
There are a number of future directions for research involving [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. One area of interest is in the development of new drugs for the treatment of neurological disorders, such as schizophrenia and Parkinson's disease. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone may serve as a valuable starting point for the development of new drugs that target the dopamine D2 receptor. Another area of interest is in the study of the long-term effects of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone use. Researchers must determine the potential risks associated with the use of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone in laboratory experiments and ensure that the compound is used safely and responsibly.
Synthesis Methods
The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves the reaction of 4-fluorobenzophenone with 3-bromo-4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone. The synthesis of [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is a relatively straightforward process and can be carried out using standard laboratory equipment.
Scientific Research Applications
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been used in a wide range of scientific research applications. One of the most promising areas of research is in the field of neuroscience. [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood and behavior. This makes [4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone a valuable tool for studying the role of dopamine in various neurological disorders, such as schizophrenia and Parkinson's disease.
properties
CAS RN |
5997-38-6 |
|---|---|
Product Name |
[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Molecular Formula |
C19H20BrFN2O2 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H20BrFN2O2/c1-25-18-7-2-14(12-17(18)20)13-22-8-10-23(11-9-22)19(24)15-3-5-16(21)6-4-15/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
FCYHJNPZTMHQJZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






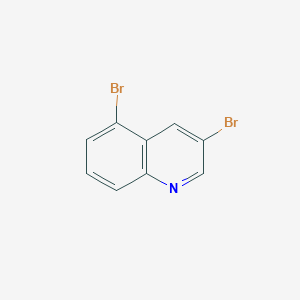
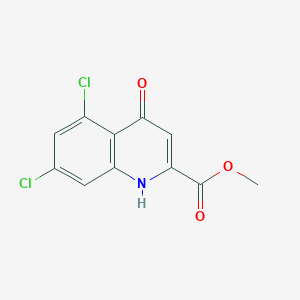
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

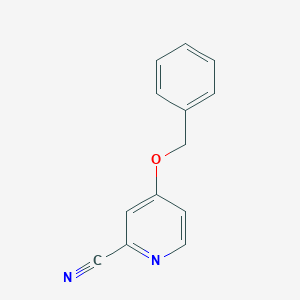
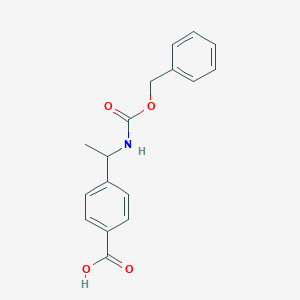
![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
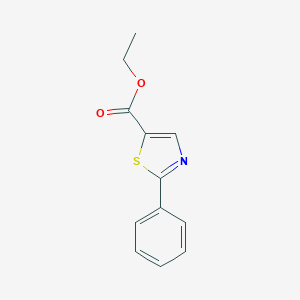
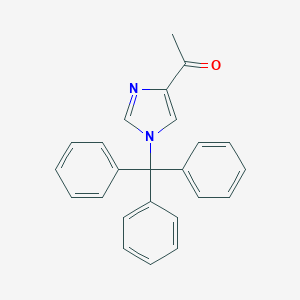
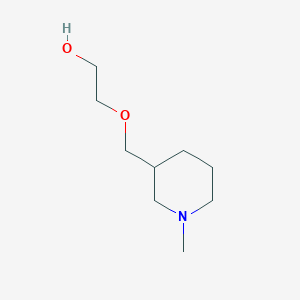
![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)